8-Methyldecanal
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Overview
Description
8-Methyldecanal is an organic compound with the molecular formula C11H22O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive aroma and is found naturally in certain citrus fruits, such as yuzu (Citrus junos) and Australian finger lime (Citrus australasica) . It is widely used in the flavor and fragrance industry due to its pleasant scent.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound often begins with 6-chloro-1-hexanol.
Hydroxyl Protection: The hydroxyl group of 6-chloro-1-hexanol is protected using dihydropyran catalyzed by para-toluene sulfonic acid, forming 6-chloro-hexyl tetrahydropyran ether.
Grignard Reaction: The protected compound reacts with magnesium turnings to form a Grignard reagent, which then reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-sunny tetrahydropyran ether.
Deprotection: The protecting group is removed under acidic conditions to generate 8-methyl-1-decyl alcohol.
Oxidation: Finally, 8-methyl-1-decyl alcohol is oxidized using 2,2,6,6-tetramethylpiperidinyloxy to produce this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common raw materials, mild reaction conditions, and high-yielding steps to ensure cost-effectiveness and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-methyl-1-decanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridine chlorochromate (PCC) or 2,2,6,6-tetramethylpiperidinyloxy.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 8-Methyldecanoic acid.
Reduction: 8-Methyl-1-decanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
8-Methyldecanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Its enantiomers are studied for their distinct olfactory properties and their roles in natural products.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is a key ingredient in the flavor and fragrance industry, used in the formulation of perfumes, food flavors, and other scented products
Mechanism of Action
The mechanism of action of 8-Methyldecanal primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
6-Methyloctanal: Another aldehyde with a similar structure, found in yuzu essential oil.
Decanal: A straight-chain aldehyde with a similar molecular weight but lacking the methyl group at the 8th position.
Nonanal: A shorter aldehyde with nine carbon atoms.
Uniqueness: 8-Methyldecanal is unique due to its branched structure and the presence of the methyl group at the 8th position, which imparts distinct olfactory properties. Its enantiomers also exhibit different scent characteristics, making it valuable in the fragrance industry .
Biological Activity
8-Methyldecanal is an aliphatic aldehyde with the chemical formula C11H22O and a molecular weight of 170.29 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial properties, sensory attributes, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound is characterized by a straight-chain with a methyl group at the 8th carbon. This configuration influences its physical and chemical properties, including volatility and reactivity.
Biological Activities
1. Antimicrobial Properties
Several studies have demonstrated the antimicrobial activity of this compound against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
- Study Findings : A study on essential oils highlighted that this compound constituted a significant portion of the volatile components, contributing to the overall antimicrobial efficacy of the oils tested against pathogens like Staphylococcus aureus and Escherichia coli .
2. Sensory Attributes
This compound is also noted for its role in flavor and fragrance profiles, particularly in citrus oils. It contributes to the aroma characteristics that are desirable in food products and perfumes.
- Flavor Profile : The compound imparts a fresh, citrus-like scent which is often utilized in the food industry for flavor enhancement .
3. Potential Therapeutic Applications
Research suggests potential therapeutic applications for this compound, especially in formulations aimed at improving skin health due to its antioxidant properties.
- Skin Health : Its ability to modulate oxidative stress markers indicates that it may be beneficial in cosmetic formulations aimed at reducing skin aging .
Data Table: Biological Activities of this compound
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of essential oils from Pituranthos chloranthus, this compound was identified as a major component responsible for significant antibacterial activity. The oil exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 0.5% .
Case Study 2: Sensory Analysis
A sensory analysis involving various citrus oils revealed that the presence of this compound correlated with higher consumer preference scores due to its pleasant aroma profile, which was particularly appealing in beverages and desserts .
Properties
CAS No. |
127793-88-8 |
---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
8-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-11(2)9-7-5-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
VXUUJYSSICSSIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCC=O |
density |
0.879-0.919 (20 °) |
physical_description |
colorless liquid/ citrus/green odor |
solubility |
very slightly soluble Soluble (in ethanol) |
Origin of Product |
United States |
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